REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([N+:14]([O-:16])=[O:15])=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=O)[NH+:7]([O-])[CH:6]=[CH:5]2.P(Cl)(Cl)([Cl:19])=O>C(Cl)(Cl)Cl>[Cl:19][C:8]1[C:9]2[C:4](=[C:3]([N+:14]([O-:16])=[O:15])[C:2]([CH3:1])=[CH:11][CH:10]=2)[CH:5]=[CH:6][N:7]=1
|
Name
|
6-Methyl-5-nitroisoquinolin-1(2H)-one-N-oxide
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C2C=C[NH+](C(C2=CC1)=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled
|
Type
|
CUSTOM
|
Details
|
the volatiles removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Residual phosphorus oxychloride was azeotroped with toluene
|
Type
|
DISSOLUTION
|
Details
|
The residue was then dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed with cold water, saturated NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC2=C(C(=CC=C12)C)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |